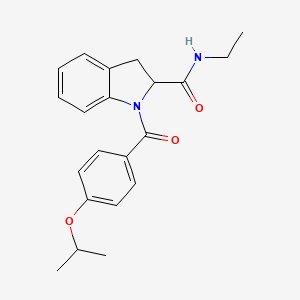

N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-22-20(24)19-13-16-7-5-6-8-18(16)23(19)21(25)15-9-11-17(12-10-15)26-14(2)3/h5-12,14,19H,4,13H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQAYGQROGLVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the N-ethyl Group: The N-ethyl group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

Attachment of the 4-isopropoxybenzoyl Group: This step involves an acylation reaction where the indoline derivative reacts with 4-isopropoxybenzoyl chloride in the presence of a base like pyridine.

Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Indoline-2-carboxamide Derivatives

- Example : (S)-N-((S)-1-phenylethyl)indoline-2-carboxamide ()

- Key Differences :

- Substituents : The phenylethyl group in contrasts with the ethyl and 4-isopropoxybenzoyl groups in the target compound.

- Synthesis: describes a synthesis route using samarium iodide and di-Boc-methylisothiourea, yielding a 70% purified product. No analogous synthesis data exist for the target compound.

(b) Acridine Carboxamide ()

- Metabolism : Acridine carboxamide undergoes glucuronidation, N-oxidation, and hydroxylation, forming metabolites like 7-hydroxy-9(10H)acridone derivatives. These pathways are common in carboxamides, suggesting the target compound may share similar metabolic fates.

- Elimination : Enterohepatic circulation and reabsorption (observed in acridine carboxamide) could prolong the half-life of structurally related compounds.

Limitations of Available Evidence

- No direct pharmacological, toxicological, or physicochemical data (e.g., solubility, binding affinity) are available for the target compound.

- The evidence lacks comparative studies with analogs like N-ethyl-1-(methoxyphenyl)cyclohexan-1-amine () or other indoline derivatives.

Proposed Research Directions

- Synthetic Optimization : Adapt methods from to synthesize the target compound.

- Metabolic Profiling : Use acridine carboxamide () as a model to predict glucuronidation or hydroxylation pathways.

- Imaging Applications : Leverage tools like ANALYZE () to study 3-D structural interactions of the compound with biological targets.

Biological Activity

N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{22}N_{2}O_{3}

This structure suggests potential interactions with various biological targets due to the presence of an indoline core and a carboxamide functional group.

This compound is hypothesized to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that it may also possess antibacterial properties, potentially through disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Research indicates that this compound shows promising anticancer activity. A study utilizing multicellular spheroid models demonstrated significant cytotoxic effects against various cancer cell lines, including lung and pancreatic cancer cells. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| PANC-1 (Pancreatic) | 3.8 |

| MCF7 (Breast Cancer) | 6.5 |

These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound possesses moderate antibacterial activity, which may be beneficial in treating infections caused by these pathogens.

Case Studies

A notable study published in Cancers highlighted the use of this compound in combination therapies for enhanced anticancer efficacy. The study reported that when used alongside conventional chemotherapeutics, the compound significantly reduced tumor size in xenograft models of breast cancer.

Another investigation focused on its potential as a treatment for bacterial infections. The results indicated that the compound could be an effective adjunct therapy when combined with existing antibiotics, enhancing their efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling indoline-2-carboxylic acid derivatives with activated 4-isopropoxybenzoyl chloride. Key steps include:

- Acylation : Reacting ethyl indoline-2-carboxylate with 4-isopropoxybenzoyl chloride under anhydrous conditions using a base like triethylamine .

- Amidation : Hydrolysis of the ester group followed by coupling with ethylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Optimization : Reaction yields improve with controlled temperature (0–5°C for acylation) and inert atmospheres (N₂/Ar). HPLC monitoring ensures intermediate purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for indoline protons (δ 6.8–7.5 ppm), ethyl group (δ 1.2–1.4 ppm), and isopropoxy methine (δ 4.5–5.0 ppm). Overlapping signals may require 2D-COSY or HSQC .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of isopropoxy group) .

- FT-IR : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. How do solubility and stability profiles impact experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

- Stability : Store at –20°C under desiccation. Degradation occurs via hydrolysis of the amide bond in acidic/basic conditions; monitor via TLC or LC-MS during long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target affinity?

- Methodological Answer :

- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions.

- Substituent Analysis : Compare bioactivity of 4-isopropoxy vs. 4-methoxybenzoyl groups using radioligand binding assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., GPCRs) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for consistency (e.g., HEK293 vs. CHO-K1).

- Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ion concentration to mimic physiological conditions .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by batch-to-batch compound variability .

Q. How can in silico ADMET predictions inform in vivo experimental design?

- Methodological Answer :

- Permeability : Predict blood-brain barrier penetration using QSAR models (e.g., SwissADME). Low permeability may necessitate prodrug strategies.

- Metabolism : Use Cytochrome P450 inhibition assays to identify potential drug-drug interactions. For example, CYP3A4-mediated oxidation of the indoline ring .

- Toxicity : Screen for hepatotoxicity via molecular dynamics simulations of protein-ligand interactions .

Analytical and Mechanistic Questions

Q. What advanced techniques characterize protein-ligand interactions for this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) with immobilized target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize ligand interactions .

- Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution for mechanistic insights .

Q. How can researchers address low reproducibility in enzymatic inhibition assays?

- Methodological Answer :

- Enzyme Source : Use recombinant enzymes from standardized sources (e.g., Sigma-Aldrich) to minimize variability.

- Substrate Concentration : Optimize using Michaelis-Menten kinetics (e.g., Km for ATP in kinase assays) .

- Data Normalization : Express inhibition as % activity relative to vehicle controls, not absolute absorbance values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.